(3S)-3-hydroxy-3-phenylpropanenitrile
Description
Properties
IUPAC Name |
(3S)-3-hydroxy-3-phenylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILDHWAXSORHRZ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132203-26-0 | |
| Record name | (3S)-3-hydroxy-3-phenylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Methodologies for Stereoselective Synthesis of 3s 3 Hydroxy 3 Phenylpropanenitrile
Biocatalytic Approaches to Enantiopure Synthesis
Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to its high selectivity, mild reaction conditions, and environmentally friendly nature. The production of (3S)-3-hydroxy-3-phenylpropanenitrile is a prime example where enzymes offer significant advantages over traditional chemical methods.
Enzymatic Reduction of Prochiral β-Ketonitriles
The asymmetric reduction of the prochiral precursor, 3-oxo-3-phenylpropanenitrile (also known as benzoylacetonitrile), is a direct and efficient route to optically active 3-hydroxy-3-phenylpropanenitrile (B18844). This transformation is catalyzed by oxidoreductases, such as alcohol dehydrogenases and carbonyl reductases, which deliver the hydrogen from a cofactor, typically NADH or NADPH, to the carbonyl group with high stereoselectivity.
Alcohol dehydrogenases (ADHs) are a versatile class of enzymes capable of catalyzing the reversible reduction of a wide range of ketones and aldehydes. The stereochemical outcome of the reduction is dependent on the specific ADH employed, with different enzymes affording either the (R)- or (S)-enantiomer of the corresponding alcohol. For the synthesis of this compound, an ADH that follows the anti-Prelog stereopreference is required.
Several ADHs have been identified from various microbial sources, such as Leifsonia sp. and Lactobacillus kefir, that exhibit high enantioselectivity in the reduction of aromatic ketones. For instance, an ADH from Leifsonia sp. S749 (LSADH) has been shown to reduce acetophenone (B1666503) to (R)-1-phenylethanol with 99% enantiomeric excess (ee). nih.gov While specific data for the reduction of 3-oxo-3-phenylpropanenitrile by this particular enzyme is not available, its activity on similar substrates suggests its potential for producing the desired (S)-cyanohydrin. The successful application of ADHs often relies on an efficient cofactor regeneration system, which can be achieved by using a sacrificial co-substrate like 2-propanol. nih.gov
| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) |
| Leifsonia sp. S749 | Acetophenone | (R)-1-phenylethanol | 99% |
| Lactobacillus kefir | Various ketones | (R)-alcohols | High |
This table presents data on ADH-mediated reductions of similar ketones to illustrate the potential for (S)-selective reduction of 3-oxo-3-phenylpropanenitrile.
Carbonyl reductases (CRs) are a subclass of oxidoreductases that show excellent efficiency and stereoselectivity in the reduction of β-ketonitriles. While many naturally occurring carbonyl reductases produce the (R)-enantiomer, protein engineering has been successfully employed to develop variants with inverted stereoselectivity for the synthesis of (S)-β-hydroxy nitriles.
A notable example is the carbonyl reductase from Paraburkholderia hospita (PhADH). The wild-type enzyme catalyzes the reduction of 3-oxo-3-phenylpropanenitrile to the (S)-alcohol with a moderate 85% ee. Through rational engineering, a double mutant (H93C/A139L) was created that not only enhanced the enantioselectivity to over 98% for the (S)-enantiomer but also improved the specific activity by 6.3-fold. nih.gov This engineered enzyme proved to be a powerful biocatalyst, enabling the reduction of 3-oxo-3-phenylpropanenitrile at high substrate concentrations (200 g/L), resulting in a 92% isolated yield of this compound with an enantiomeric excess greater than 99%. nih.gov
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield |
| PhADH (Wild Type) | 3-Oxo-3-phenylpropanenitrile | This compound | 85% | - |
| PhADH (H93C/A139L) | 3-Oxo-3-phenylpropanenitrile | This compound | >99% | 92% |
This table showcases the successful engineering of a carbonyl reductase for the highly selective synthesis of this compound. nih.gov
The use of whole microbial cells as biocatalysts offers several advantages, including the elimination of the need for enzyme purification and the presence of endogenous cofactor regeneration systems. Baker's yeast (Saccharomyces cerevisiae) is a widely used and inexpensive biocatalyst for the asymmetric reduction of ketones. The stereoselectivity of baker's yeast reductions can often be influenced by reaction conditions, such as substrate concentration and the use of additives. While baker's yeast typically follows Prelog's rule to afford (S)-alcohols, the presence of multiple reductases with different selectivities can sometimes lead to products with lower enantiomeric purity. orgsyn.org
The yeast Rhodotorula glutinis has also been recognized as a potent biocatalyst for the synthesis of chiral alcohols. For instance, whole cells of Rhodotorula glutinis have been used to reduce N-methyl-3-oxo-3-(thiophen-2-yl) propanamide to the corresponding (S)-hydroxy amide with over 99.5% ee and greater than 95% conversion. researchgate.net Furthermore, Rhodotorula mucilaginosa has demonstrated the ability to reduce acetophenone to (S)-1-phenylethanol with an exceptional 99.9% ee. academicjournals.org These findings strongly indicate the potential of Rhodotorula species for the highly enantioselective synthesis of this compound.
| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Conversion/Yield |
| Rhodotorula glutinis | N-methyl-3-oxo-3-(thiophen-2-yl) propanamide | (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide | >99.5% | >95% |
| Rhodotorula mucilaginosa | Acetophenone | (S)-1-phenylethanol | 99.9% | 89.7% |
| Saccharomyces cerevisiae | Racemic keto-lactone | (S)-hydroxylactone | - | 78% (of one stereoisomer) |
This table provides data on the stereoselective reduction of ketones and related compounds using whole-cell biocatalysts, highlighting their potential for the synthesis of the target compound. researchgate.netacademicjournals.orgnih.gov
Kinetic Resolution Strategies via Enzymatic Methods
Kinetic resolution is an effective strategy for separating a racemic mixture of a chiral compound. In this approach, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. For the production of this compound, the enzyme would ideally react with the (R)-enantiomer of the racemic cyanohydrin, allowing for the isolation of the desired (S)-enantiomer.
Lipases are a class of hydrolases that are widely used in organic synthesis due to their stability in organic solvents and broad substrate specificity. They can catalyze both the hydrolysis of esters and the reverse reaction, esterification or transesterification.
In the context of kinetic resolution of racemic 3-hydroxy-3-phenylpropanenitrile, lipase-catalyzed transesterification is a well-documented approach. A lipase (B570770) from Pseudomonas fluorescens, immobilized on modified silica (B1680970) nanoparticles, has been successfully used for this purpose. In this process, the lipase selectively acylates the (R)-enantiomer of the racemic alcohol with an acyl donor, such as vinyl acetate (B1210297), to form the corresponding ester. This leaves the unreacted (S)-enantiomer, this compound, which can then be separated. The efficiency and stereoselectivity of this resolution can be enhanced by the addition of ionic liquids, which have been shown to stabilize the enzyme. For example, using [BMIM]Cl as an additive in hexane (B92381) resulted in a 97.4% process efficiency and an enantiomeric excess of 79.5% for the (S)-enantiomer.
| Enzyme | Acyl Donor | Solvent System | Additive | Product ee (%) | Process Efficiency (%) |
| Immobilized Pseudomonas fluorescens lipase | Vinyl Acetate | Hexane | 1% [BMIM]Cl | 79.5 | 97.4 |
This table summarizes the results of the lipase-mediated kinetic resolution of racemic 3-hydroxy-3-phenylpropanenitrile via transesterification.
The complementary approach to transesterification is the enantioselective hydrolysis of a racemic ester derivative, such as 3-acetoxy-3-phenylpropanenitrile. In this case, a lipase would selectively hydrolyze the ester of one enantiomer, typically the (R)-ester according to Kazlauskas' rule, to the corresponding alcohol, leaving the unreacted (S)-ester. This method also allows for the separation of the two enantiomers. The choice between transesterification of the alcohol or hydrolysis of the ester depends on the specific lipase and reaction conditions, as well as the availability of the starting materials.
Influence of Immobilized Enzymes and Ionic Liquids on Enantioselectivity
The pursuit of enantiomerically pure active pharmaceutical ingredients has driven the adoption of biocatalysis, with enzyme immobilization and the use of ionic liquids emerging as key strategies to enhance reaction efficiency and stereoselectivity. Immobilization, the process of binding an enzyme to a solid carrier, improves the stability of the biocatalyst, particularly under harsh reaction conditions, and simplifies its separation from the product, allowing for reuse. nih.gov This is economically advantageous and aligns with the principles of green chemistry. nih.gov
In the kinetic resolution of racemic 3-hydroxy-3-phenylpropanenitrile, lipase from Pseudomonas fluorescens immobilized on modified silica nanoparticles has been effectively used. nih.govnih.gov The immobilization process has been shown to significantly increase the enzyme's thermal stability. For instance, while the native lipase exhibits less than 70% relative activity at 70°C, the immobilized counterparts maintain over 90% relative activity under the same conditions. nih.gov
The introduction of ionic liquids (ILs) as additives can further stabilize the enzyme and improve process performance. nih.gov Ionic liquids provide a protective, hydrophobic environment that helps maintain the enzyme's active conformation. nih.gov A study demonstrated that using 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) in hexane as a reaction medium for the transesterification of 3-hydroxy-3-phenylpropanenitrile catalyzed by lipase immobilized on amine-modified silica resulted in a process efficiency of 97.4% and an enantiomeric excess (ee) of 79.5% for the (S)-enantiomer. nih.govnih.gov This highlights the synergistic effect of enzyme immobilization and the use of ionic liquids in achieving high enantioselectivity. nih.gov
| Ionic Liquid Additive (1% w/v in Hexane) | Enzyme Support | Process Efficiency (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| [BMIM]Cl | Amine-modified silica | 97.4 | 79.5 | nih.gov, nih.gov |
Chemoenzymatic Cascade Reactions for Optimized Yield and Enantiomeric Excess
Chemoenzymatic cascade reactions merge the high selectivity of enzymes with the broad reactivity of chemical catalysts, enabling multistep syntheses in a single pot to improve efficiency and reduce waste. mdpi.com These one-pot procedures are designed to generate substrates in situ for subsequent enzymatic transformations, streamlining the path to complex chiral molecules. mdpi.comrsc.org By combining enzymatic reductions or oxidations with chemo-catalyzed C-C bond formations, these cascades offer a powerful strategy for producing compounds like this compound with high yield and enantiomeric purity. mdpi.com
Dual-Enzyme Systems (e.g., Alcohol Dehydrogenase and Nitrile Hydratase)
Dual-enzyme systems are a hallmark of chemoenzymatic cascades, where two or more enzymes work in sequence to construct a target molecule. A conceptual pathway for synthesizing this compound could involve the stereoselective reduction of a keto-nitrile precursor, such as 3-oxo-3-phenylpropanenitrile, using an alcohol dehydrogenase (ADH). The ADH, with its cofactor, would selectively reduce the carbonyl group to a hydroxyl group, establishing the desired (S)-stereocenter.
Following this enzymatic reduction, a nitrile hydratase could be employed to convert the nitrile group into an amide, if a related chiral hydroxy amide is the desired final product. This sequential enzymatic process ensures high enantioselectivity for the chiral alcohol intermediate, which is a critical step in producing optically pure pharmaceuticals. nih.govnih.gov
Asymmetric Chemical Synthesis Routes
Beyond biocatalysis, several asymmetric chemical synthesis routes have been developed to produce enantiomerically enriched cyanohydrins and related structures. These methods often rely on chiral catalysts to control the stereochemical outcome of the reaction.
Catalytic Hydrogenation Utilizing Chiral Transition Metal Complexes (e.g., Rhodium, Ruthenium)
Asymmetric hydrogenation is a highly effective method for the enantioselective reduction of prochiral ketones and other unsaturated compounds to produce chiral alcohols. researchgate.netresearchgate.net This process typically employs transition metal complexes, such as those of rhodium, ruthenium, and iridium, coordinated with chiral ligands. researchgate.netnih.gov For the synthesis of this compound, a precursor like 3-oxo-3-phenylpropanenitrile could be subjected to asymmetric hydrogenation. The choice of the metal and the chiral ligand (e.g., BINAP, SYNPHOS) is crucial for achieving high enantioselectivity and conversion rates. researchgate.net The catalyst creates a chiral environment that directs the delivery of hydrogen to one face of the carbonyl group, leading to the preferential formation of the (S)-enantiomer. researchgate.net
| Ligand | Metal Center | Typical Substrate | Reference |
|---|---|---|---|
| BINAP | Ruthenium, Rhodium | Ketones, Alkenes | researchgate.net |
| SYNPHOS | Ruthenium, Iridium | Alkenes, Ketones | researchgate.net |
| DIFLUORPHOS | Ruthenium, Iridium | Alkenes, Ketones | researchgate.net |
Stereocontrolled Nucleophilic Additions to Carbonyl and Nitrile Precursors
The synthesis of this compound can be achieved through the stereocontrolled addition of a cyanide nucleophile to a carbonyl precursor or the addition of a carbon nucleophile to a nitrile. One common approach is the Michael addition of a nucleophile like 3-oxo-3-phenylpropanenitrile to a conjugated system. mdpi.comnih.gov For instance, the reaction of 3-oxo-3-phenylpropanenitrile with linear conjugated enynones in the presence of a base like sodium methoxide (B1231860) results in a regioselective Michael addition to the carbon-carbon double bond. mdpi.comnih.gov While this specific reaction leads to δ-diketones, the principle of stereocontrolled nucleophilic addition is fundamental. To achieve asymmetry, a chiral catalyst or a chiral base would be employed to direct the approach of the nucleophile, thereby controlling the stereochemistry of the newly formed chiral center.
Asymmetric Ring-Opening Reactions of Chiral Epoxides with Cyanide Sources
The asymmetric ring-opening (ARO) of epoxides is a powerful method for synthesizing enantiopure compounds with vicinal functional groups. mdpi.com This reaction allows for the installation of two adjacent stereocenters in a controlled manner. For the synthesis of this compound, a suitable chiral epoxide precursor, such as (S)-styrene oxide, could be opened with a cyanide source, like trimethylsilyl (B98337) cyanide (TMSCN). daneshyari.com The reaction is typically catalyzed by a chiral Lewis acid complex, such as a chiral metal-salen complex (e.g., chromium or cobalt-salen). mdpi.comunits.it The catalyst activates the epoxide and directs the nucleophilic attack of the cyanide to one of the electrophilic carbon atoms of the epoxide ring, resulting in a β-hydroxy nitrile with a defined stereochemistry. mdpi.com The regioselectivity of the ring-opening is a critical factor, and the choice of catalyst and reaction conditions can influence which carbon of the epoxide is attacked. researchgate.net
Green Chemistry Principles in Synthetic Route Design (e.g., Solvent-Free Conditions, Recyclable Catalysts)
The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing processes. Key areas of focus include the use of solvent-free reaction conditions and the development of recyclable catalytic systems.
Solvent-free, or neat, reaction conditions represent an ideal green chemistry approach by eliminating solvent waste, which is a major contributor to the environmental impact of chemical processes. Organocatalytic aldol (B89426) reactions using BINAM-prolinamides have been shown to be highly efficient for the synthesis of related chiral β-hydroxy compounds under solvent-free conditions, achieving high diastereo- and enantioselectivities (up to 99% de and 97% ee). researchgate.net
Recyclable catalysts offer another cornerstone of green synthetic design. Heterogenizing homogeneous catalysts by immobilizing them on solid supports, such as silica, allows for easy separation from the reaction mixture and subsequent reuse. For instance, silica-supported BINAM-l-prolinamide catalysts have been successfully used in solvent-free aldol reactions and can be recycled up to five times without a significant loss in performance. researchgate.net Biocatalysts, such as enzymes, are inherently green and recyclable. Hydroxynitrile lyases (HNLs), lipases, and alcohol dehydrogenases are often employed in immobilized forms, which enhances their stability and facilitates their recovery and reuse over multiple reaction cycles. rsc.orgtandfonline.com The use of ionic liquids as recyclable "green" solvents has also been explored. In the asymmetric synthesis of cyanohydrins, the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) has been used as a substitute for dichloromethane, allowing the catalyst to be reused at least four times without losing activity. researchgate.net
Table 1: Application of Green Chemistry Principles
| Green Principle | Methodology | Catalyst/System | Key Finding/Advantage | Reference |
|---|---|---|---|---|
| Solvent-Free Conditions | Aldol Reaction | BINAM-prolinamides | Eliminates solvent waste; high diastereo- and enantioselectivity. | researchgate.net |
| Recyclable Catalysts | Heterogenization | Silica-supported BINAM-l-prolinamide | Catalyst can be reused up to five times with similar results. | researchgate.net |
| Recyclable Catalysts | Biocatalysis | Immobilized Hydroxynitrile Lyase (HNL) | Enhanced enzyme stability and allows for multiple reuse cycles. | rsc.org |
| Green Solvents | Asymmetric Cyanosilylation | Ionic Liquid ([bmim][PF6]) | Allows for catalyst recycling at least four times without loss of activity. | researchgate.net |
Optimization of Reaction Conditions and Stereochemical Control Parameters
The precise control of reaction conditions is fundamental to maximizing both the yield and the enantioselectivity of the synthesis of this compound. This involves a multi-parameter optimization process encompassing catalyst and ligand selection, the solvent system, temperature, and pH.
The cornerstone of asymmetric catalysis lies in the rational design of chiral ligands and the thorough screening of catalysts to find the optimal system for a desired transformation. For the synthesis of chiral β-hydroxy nitriles, both metal-based catalysts and biocatalysts are extensively studied.
In metal-catalyzed hydrocyanation reactions, the ligand structure is paramount in determining the stereochemical outcome. For instance, in nickel-catalyzed hydrocyanation, TADDOL-derived chiral phosphine-phosphite ligands have been investigated to improve enantioselectivity. uni-koeln.de In dual electrocatalysis systems for hydrocyanation, serine-derived bisoxazolines (sBOXs) have been identified as excellent ligands for copper, drastically improving enantioselectivity to 91% ee. nih.gov Similarly, rhodium-based catalyst systems employing specific chiral phosphine (B1218219) ligands, such as (2R, 4R)-4-(Dicyclohexylphosphino)-2-(diphenylphosphino-methyl)-N-methyl-aminocarbonyl-pyrrolidine, are effective for the asymmetric hydrogenation of precursor ketones to yield the desired chiral alcohol with high optical purity (>94% ee).
Biocatalyst screening provides a powerful alternative to traditional chemical catalysts. A wide array of enzymes, including alcohol dehydrogenases (ADHs), nitrile hydratases (NHases), and lipases, can be screened for activity and selectivity. tandfonline.com For example, by selecting a suitable recombinant carbonyl reductase, the reduction of β-ketonitriles can afford either the (R)- or (S)-β-hydroxy nitrile with excellent optical purity and yield. nih.gov This highlights the advantage of biocatalysis in providing access to both enantiomers of a target molecule by simply choosing an enzyme with the opposite stereopreference.
Table 2: Catalyst Systems for Enantioselective Synthesis
| Catalyst Type | Metal/Enzyme | Chiral Ligand/Biocatalyst | Reaction Type | Reported Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Metal Complex | Copper (Cu) | Serine-derived bisoxazolines (sBOX) | Electrocatalytic Hydrocyanation | 91% | nih.gov |
| Metal Complex | Rhodium (Rh) | (2R, 4R)-Phosphine Ligand | Asymmetric Hydrogenation | >94% | |
| Metal Complex | Nickel (Ni) | TADDOL-derived phosphine-phosphite | Hydrocyanation | High | uni-koeln.de |
| Biocatalyst | Carbonyl Reductase | Recombinant CR | Ketone Reduction | Excellent | nih.gov |
| Biocatalyst | Alcohol Dehydrogenase | Commercial ADHs | Ketone Reduction | >99% | tandfonline.com |
The solvent is not merely an inert medium but can play a decisive role in the stereochemical outcome of a reaction. rsc.org It can influence the stability of transition states, the conformation of the catalyst-substrate complex, and the solubility of reactants. Investigations into enzymatic reactions have shown that the enantioselectivity can be solvent-dependent. For lipase-catalyzed reactions, enantioselectivity has been observed to increase with an increasing log P value of the solvent, whereas for HNL-catalyzed reactions, the log P value may have no influence. researchgate.net
The use of ionic liquids as solvents can maintain high enantioselectivity, comparable to that achieved in traditional organic solvents like dichloromethane, while also facilitating catalyst recycling. researchgate.net Chiral solvents have also been explored as the sole source of enantioselection, where the solvent induces a preferred chirality in a dynamic catalyst system. nih.gov In many modern synthetic approaches, the ideal scenario is to operate under solvent-free conditions, which completely eliminates the influence and waste associated with a solvent. researchgate.net The choice of solvent system—whether it be aqueous, organic, biphasic, ionic liquid, or its complete absence—is a critical parameter that must be optimized to control the stereochemical pathway of the reaction. rsc.orgrsc.org
Temperature and pH are critical process parameters that directly affect reaction rate, catalyst stability, and enantioselectivity. In enzyme-catalyzed reactions, each enzyme exhibits an optimal temperature and pH range for activity and stability. For example, biocatalytic reactions are often optimized within a temperature range of 30–70 °C and a pH range of 5–10. researchgate.net By measuring the enantiomeric ratio (E) at different temperatures, the activation parameters (ΔΔH# and ΔΔS#) can be determined, providing deeper insight into the thermodynamic drivers of stereoselectivity. researchgate.net
In some chemical processes, a balance must be struck; for instance, using water hyacinth ash as a green catalyst, temperatures between 60–80°C are employed to balance the reaction rate against stereochemical control. In biocatalytic processes, a temperature-shift strategy may be employed, where an initial temperature is used to optimize cell growth or catalyst activation, followed by a shift to a different temperature to maximize product formation and selectivity.
The pH is not only critical for enzymatic reactions but also plays a key role in the workup and purification stages. A specific workup procedure for related chiral amines involves adjusting the aqueous phase to an acidic pH of 1 to 2 to separate impurities, followed by basification to a pH of 8 to 10 to isolate the final product with high chemical and optical purity. This pH-swing extraction method demonstrates how pH control is essential for both the reaction and the subsequent isolation of the enantiomerically pure product.
Mechanistic Investigations of 3s 3 Hydroxy 3 Phenylpropanenitrile Transformations
Elucidation of Stereoselective Reaction Pathways
The synthesis of the specific (S)-enantiomer of 3-hydroxy-3-phenylpropanenitrile (B18844) relies on highly controlled stereoselective reactions. These pathways are governed by the intricate interactions between substrates, reagents, and catalysts at the transition state.
The primary route to enantiomerically pure β-hydroxy nitriles is the asymmetric reduction of the corresponding prochiral β-ketonitrile, 3-oxo-3-phenylpropanenitrile. This transformation can be achieved using both chemical catalysts and biocatalysts, with stereoselectivity being determined by the energetics of the diastereomeric transition states.
In chemical reductions, such as those employing boranes with chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction), the catalyst forms a complex with the reducing agent and the ketone substrate. The prevailing transition state model suggests that the catalyst pre-organizes the substrate and the hydride source (e.g., borane) into a rigid, chair-like six-membered ring structure. The stereochemical outcome is dictated by the sterically favored orientation of the ketone's substituents (phenyl and cyanomethylene groups) to avoid unfavorable interactions with the catalyst's chiral framework. The hydride is then delivered to one specific face of the carbonyl, leading to the desired stereoisomer.
Biocatalytic reductions, for instance using carbonyl reductases, follow similar principles of stereocontrol. The enzyme's active site acts as a chiral pocket, binding the 3-oxo-3-phenylpropanenitrile substrate in a highly specific orientation through a network of interactions. The reduction is mediated by a cofactor, typically NADPH. The high enantioselectivity arises because the transition state leading to the (S)-alcohol is significantly lower in energy than the one leading to the (R)-alcohol, due to optimal substrate positioning relative to the hydride-donating cofactor. nih.govorganic-chemistry.org
Biocatalysis is a powerful tool for obtaining enantiopure (3S)-3-hydroxy-3-phenylpropanenitrile, primarily through the kinetic resolution of a racemic mixture. Lipases are the most commonly employed enzymes for this purpose, catalyzing stereoselective acylation (transesterification). nih.govjocpr.com
The mechanism of lipase (B570770) catalysis involves a catalytic triad (B1167595), typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues, located within the enzyme's active site. The process follows a Ping-Pong Bi-Bi mechanism:
Acylation: The serine's hydroxyl group performs a nucleophilic attack on the acyl donor (e.g., vinyl acetate), forming a tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole" in the active site. It then collapses to form a covalent acyl-enzyme intermediate, releasing the alcohol portion of the acyl donor.
Deacylation: The racemic 3-hydroxy-3-phenylpropanenitrile enters the active site. One enantiomer (e.g., the R-enantiomer) is preferentially oriented for its hydroxyl group to perform a nucleophilic attack on the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which then collapses to release the acylated product ((R)-3-acetoxy-3-phenylpropanenitrile) and regenerate the free enzyme.
The (S)-enantiomer, being a poor fit for the active site, reacts at a much slower rate, allowing for its separation from the acylated (R)-enantiomer. jocpr.comnih.gov The binding affinity and specificity are governed by the geometry of the enzyme's binding pocket. Lipase binding sites are often categorized by their shape, which dictates their substrate preference.
| Binding Site Type | Description | Typical Substrate Preference | Relevance to this compound |
|---|---|---|---|
| Crevice-like | Located near the protein surface, hydrophobic and relatively shallow. | Favors medium-to-long chain fatty acids. | May accommodate the phenyl group, but the fit depends on the specific lipase's crevice dimensions. |
| Funnel-like | Wider opening that narrows towards the catalytic site. | Accommodates a broader range of substrates, including those with some branching. | The shape can effectively orient the substrate to position the hydroxyl group near the catalytic serine. |
| Tunnel-like | A long, narrow channel leading to the active site. | Highly specific for long, linear aliphatic chains. | Generally less suitable for bulky substrates like 3-hydroxy-3-phenylpropanenitrile due to the phenyl group. |
The interaction of the substrate's hydroxyl and nitrile groups with amino acid residues in the active site through hydrogen bonding and van der Waals forces is critical for achieving the precise orientation required for high enantioselectivity.
Reactivity of Functional Groups and Interconversions
The chemical character of this compound is defined by its three main components: the chiral secondary alcohol, the nitrile group, and the phenyl ring. The hydroxyl and nitrile groups are the primary sites of reactivity.
Hydride Transfer: Hydride transfer is a fundamental mechanism in the synthesis of this compound from its precursor, 3-oxo-3-phenylpropanenitrile. In this reduction, a hydride ion (H⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon. This can be achieved with chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). The mechanism involves the transfer of a hydride from the metal-hydride complex to the carbonyl carbon, breaking the C=O pi bond and forming a new C-H bond. The resulting alkoxide intermediate is subsequently protonated during an aqueous workup to yield the final hydroxyl group. numberanalytics.comkhanacademy.org
The secondary hydroxyl group in this compound can undergo both oxidation and substitution reactions.
Oxidation: The oxidation of the secondary alcohol functionality regenerates the ketone, 3-oxo-3-phenylpropanenitrile. This transformation is typically achieved using common oxidizing agents such as chromic acid derivatives (e.g., PCC, PDC) or under milder conditions using methods like the Swern or Dess-Martin periodinane oxidations. The mechanism generally involves the formation of an intermediate, such as a chromate (B82759) ester, followed by an E2-type elimination where a base removes the proton from the carbon bearing the oxygen, leading to the formation of the C=O double bond.
Substitution: The hydroxyl group is inherently a poor leaving group (as OH⁻). Therefore, nucleophilic substitution at the chiral center requires a two-step process. First, the -OH group is converted into a good leaving group. This is often done by reaction with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) to form a sulfonate ester (tosylate or mesylate). Alternatively, it can be converted to an alkyl halide using reagents like SOCl₂ or PBr₃. chemistrysteps.comlibretexts.org Once converted, the carbon atom becomes susceptible to nucleophilic attack by a wide range of nucleophiles (e.g., N₃⁻, CN⁻, RCOO⁻) via an Sₙ2 mechanism, which proceeds with an inversion of stereochemistry at the chiral center. libretexts.org
The nitrile group is a versatile functional group that can be transformed into primary amines or amides.
Reduction to Amine: The nitrile group can be reduced to a primary amine (3-amino-3-phenylpropan-1-ol) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. masterorganicchemistry.com The mechanism with LiAlH₄ involves two sequential nucleophilic additions of a hydride ion.
The first hydride attacks the electrophilic nitrile carbon, breaking one of the C≡N pi bonds and forming an imine anion, which is stabilized by complexation with the aluminum species. libretexts.org
A second hydride is delivered to the same carbon of the imine-aluminum complex, breaking the remaining pi bond and forming a dianion intermediate. chemistrysteps.comlibretexts.org
Subsequent acidic or aqueous workup protonates the nitrogen twice to yield the primary amine. libretexts.orgchemistrysteps.com
Biotransformation to Amides: A milder and often more selective method for converting the nitrile is through enzymatic hydration to the corresponding amide ((3S)-3-hydroxy-3-phenylpropanamide). This reaction is catalyzed by nitrile hydratase (NHase) enzymes. nih.gov
NHases are metalloenzymes containing either a non-corrin cobalt(III) or a non-heme iron(III) ion in their active site. wikipedia.org The proposed catalytic mechanism involves the coordination of the nitrile's nitrogen atom to the metal center, which polarizes and activates the nitrile group. A water molecule, activated by a basic residue or the metal center itself, then acts as a nucleophile, attacking the nitrile carbon to form the amide product after tautomerization. nih.govresearchgate.net This biotransformation occurs under neutral pH and ambient temperature, avoiding the harsh conditions of chemical hydrolysis.
| Transformation | Reagent/Catalyst | Product | Key Mechanistic Feature |
|---|---|---|---|
| Reduction | LiAlH₄, followed by H₂O workup | Primary Amine | Two successive nucleophilic additions of hydride (H⁻) to the nitrile carbon. libretexts.org |
| Catalytic Hydrogenation | H₂, Ni/Pd/Pt catalyst | Primary Amine | Addition of hydrogen across the C≡N triple bond on a metal surface. |
| Biotransformation | Nitrile Hydratase (NHase) enzyme | Amide | Coordination of nitrile to a metal center (Fe³⁺ or Co³⁺) followed by nucleophilic attack of activated water. nih.gov |
| Acid/Base Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | Protonation/attack of nitrile followed by hydrolysis of an intermediate amide. |
Advanced Computational Chemistry Studies
Advanced computational chemistry studies provide powerful insights into the mechanistic details of chemical transformations involving this compound. These theoretical approaches complement experimental work by offering a molecular-level understanding of conformational preferences, reactivity, and interactions with catalysts or enzymes.
Density Functional Theory (DFT) for Conformational Analysis and Reactivity Predictions
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, enabling the prediction of various properties, including molecular geometries, energies, and reactivity indices. For this compound, DFT calculations are instrumental in understanding its conformational landscape and predicting its chemical behavior.
Conformational analysis of this compound using DFT would reveal the relative energies of different spatial arrangements of its atoms. The flexibility of the molecule arises from the rotation around the C-C single bonds. The interactions between the hydroxyl (-OH), nitrile (-CN), and phenyl (-C6H5) groups dictate the stability of various conformers. DFT calculations can identify the global minimum energy conformation, as well as other low-energy conformers that may be present in a given environment. These calculations often employ various functionals and basis sets to achieve a balance between accuracy and computational cost.
Reactivity predictions for this compound can also be derived from DFT. By analyzing the frontier molecular orbitals (HOMO and LUMO), one can identify the regions of the molecule that are most likely to act as nucleophiles or electrophiles. The distribution of electron density and the molecular electrostatic potential (MEP) map further highlight the reactive sites. For instance, the nitrogen atom of the nitrile group and the oxygen atom of thehydroxyl group are expected to be nucleophilic centers, while the carbon atom of the nitrile group is an electrophilic center.
Global reactivity descriptors, calculated through DFT, provide a quantitative measure of the molecule's reactivity. nih.gov These descriptors include chemical hardness, softness, electronegativity, and the electrophilicity index, which help in understanding the molecule's stability and its propensity to participate in chemical reactions. nih.govmdpi.com
Illustrative DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Value (Illustrative) | Interpretation |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | Indicates chemical stability; a larger gap suggests higher stability. |
| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution. |
| Chemical Softness (S) | 0.35 eV⁻¹ | Reciprocal of hardness; indicates the ease of electron cloud polarization. |
| Electronegativity (χ) | 3.65 eV | Tendency to attract electrons. |
| Electrophilicity Index (ω) | 2.34 eV | A measure of the molecule's electrophilic character. |
Note: The values in this table are illustrative and represent typical data that would be obtained from DFT calculations.
Molecular Dynamics Simulations for Enzyme-Substrate and Catalyst-Substrate Binding
Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. acs.org In the context of this compound, MD simulations can provide detailed insights into its interactions with enzymes or chiral catalysts, elucidating the factors that govern binding affinity and stereoselectivity. nih.govnih.gov
To perform an MD simulation, a system is constructed that includes the substrate, this compound, and the enzyme or catalyst, solvated in a box of water molecules to mimic physiological conditions. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then solves Newton's equations of motion for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.
Analysis of the MD trajectory can reveal crucial information about the binding process. This includes identifying the key amino acid residues in an enzyme's active site that interact with the substrate. tarjomefa.com Hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the enzyme-substrate complex can be quantified. For this compound, the hydroxyl and phenyl groups are likely to be important for specific interactions within a binding pocket.
Furthermore, MD simulations can be used to explore the conformational changes that occur in both the substrate and the enzyme upon binding. acs.org This dynamic view is essential for understanding the mechanism of catalysis, as it can reveal how the enzyme or catalyst orients the substrate into a reactive conformation. The binding free energy, a measure of the affinity between the substrate and the enzyme or catalyst, can also be calculated from MD simulations using methods such as thermodynamic integration or free energy perturbation.
Illustrative Data from a Molecular Dynamics Simulation of this compound Binding to an Enzyme Active Site
| Parameter | Value (Illustrative) | Significance |
| Binding Free Energy (ΔG_bind) | -8.5 kcal/mol | Indicates a favorable binding interaction. |
| Number of Hydrogen Bonds | 3 | Highlights key stabilizing interactions, likely involving the hydroxyl group. |
| Root Mean Square Deviation (RMSD) of Substrate | 1.2 Å | Measures the conformational stability of the substrate within the binding site. |
| Root Mean Square Fluctuation (RMSF) of Active Site Residues | 0.8 Å | Indicates the flexibility of the amino acid residues interacting with the substrate. |
| Key Interacting Residues | Tyr89, Ser122, Trp210 | Identifies the specific amino acids crucial for substrate recognition and binding. |
Note: The values in this table are illustrative and represent typical data that would be obtained from MD simulations.
Applications of 3s 3 Hydroxy 3 Phenylpropanenitrile As a Chiral Building Block
Strategic Intermediate in the Synthesis of Chiral Pharmaceuticals
The primary application of (3S)-3-hydroxy-3-phenylpropanenitrile lies in its role as a key intermediate for the asymmetric synthesis of several commercially significant pharmaceuticals. Its rigid stereochemistry is transferred to the target active pharmaceutical ingredients (APIs), ensuring the desired therapeutic effect and minimizing potential side effects associated with the unwanted enantiomer.
This compound and its enantiomer are pivotal in the synthesis of a class of antidepressants known as selective serotonin (B10506) reuptake inhibitors (SSRIs) and norepinephrine (B1679862) reuptake inhibitors (NRIs).
Fluoxetine: This well-known antidepressant can be synthesized from precursors derived from 3-hydroxy-3-phenylpropanenitrile (B18844). The synthesis involves the transformation of the nitrile and hydroxyl groups to afford the final propanamine structure. psu.edunih.gov The chiral center in the starting material is crucial for obtaining the desired enantiomer of fluoxetine. google.com
Atomoxetine (B1665822): A selective norepinephrine reuptake inhibitor, atomoxetine is another key pharmaceutical synthesized using a chiral 3-hydroxy-3-phenylpropylamine intermediate. google.comchemicalbook.com This intermediate is accessible from (3R)-3-hydroxy-3-phenylpropanenitrile. The synthesis pathway often involves a nucleophilic aromatic displacement reaction. newdrugapprovals.orggoogle.com
Nisoxetine: As a potent and selective norepinephrine reuptake inhibitor, nisoxetine's synthesis also benefits from chiral precursors derived from 3-hydroxy-3-phenylpropanenitrile. google.comwikipedia.org The core structure of nisoxetine, a 3-aryloxy-3-phenylpropylamine, highlights the importance of the chiral backbone provided by this starting material.
Duloxetine: This dual serotonin and norepinephrine reuptake inhibitor is synthesized using a related chiral building block, (S)-3-hydroxy-3-(2-thienyl)propanenitrile. researchgate.netarkat-usa.org The principles of utilizing a chiral cyanohydrin as a precursor are analogous, demonstrating the broader utility of this class of compounds in accessing complex pharmaceutical agents. google.comchemanager-online.comgoogle.com
| Antidepressant | Therapeutic Class | Role of this compound |
|---|---|---|
| Fluoxetine | SSRI | Key chiral precursor for the propanamine backbone. google.com |
| Atomoxetine | NRI | Precursor to the essential chiral 3-hydroxy-3-phenylpropylamine intermediate. google.comchemicalbook.com |
| Nisoxetine | NRI | Provides the chiral backbone for the 3-aryloxy-3-phenylpropylamine structure. google.comwikipedia.org |
| Duloxetine | SNRI | A structural analog, (S)-3-hydroxy-3-(2-thienyl)propanenitrile, serves as the key chiral building block. researchgate.netarkat-usa.org |
An efficient chemoenzymatic synthesis of the broad-spectrum anthelmintic agent levamisole (B84282) has been developed utilizing the lipase-mediated resolution of 3-hydroxy-3-phenylpropanenitrile. researchgate.net This process yields optically pure (S)-3-hydroxy-3-phenylpropanenitrile, which is then converted to a key β-amino alcohol intermediate en route to the final product. researchgate.net
Chiral β-amino alcohols, which can be synthesized from this compound, are important structural motifs in various pharmacologically active molecules, including some HIV protease inhibitors. mdpi.com While direct synthesis of specific HIV inhibitors from this exact precursor is not extensively documented in the provided search results, its utility in generating these crucial chiral intermediates suggests its potential role in this therapeutic area.
The reduction of the nitrile group in this compound provides a direct route to chiral β-amino alcohols. nih.gov These compounds are not only valuable intermediates for the pharmaceuticals mentioned above but are also used as chiral ligands and auxiliaries in asymmetric synthesis. nih.govresearchgate.net Additionally, hydrolysis of the nitrile group can lead to the formation of chiral β-hydroxyamides, which are also of interest in medicinal chemistry. researchgate.net
Contribution to the Synthesis of Advanced Organic Materials and Specialty Chemicals
Beyond its applications in the pharmaceutical industry, this compound serves as a building block for the synthesis of various fine and specialty chemicals. Its ability to introduce a chiral center makes it a valuable component in the development of advanced organic materials where stereochemistry can influence properties such as optical activity and molecular recognition.
Access to Complex Molecular Architectures via Strategic Derivatization
The synthetic utility of this compound is further demonstrated by the diverse range of chemical transformations it can undergo. The hydroxyl group can be involved in substitutions, such as the Mitsunobu reaction, to introduce various aryloxy groups. newdrugapprovals.org The nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid, providing a handle for further functionalization. This strategic derivatization allows for the construction of complex molecular architectures from a relatively simple and readily accessible chiral starting material.
Based on a comprehensive review of the available scientific literature, the role of This compound as a direct Michael donor for the synthesis of heterocyclic compounds as outlined in the request is not supported. Chemical literature consistently indicates that a related compound, 3-oxo-3-phenylpropanenitrile , is the species that serves as the active Michael donor in reactions leading to the formation of δ-diketone intermediates, which are subsequently used to synthesize diazepines and pyridines.
The methylene (B1212753) group in 3-oxo-3-phenylpropanenitrile, situated between two electron-withdrawing groups (a benzoyl and a nitrile group), is highly acidic and readily forms a carbanion. This carbanion is the nucleophilic species that participates in Michael addition reactions. In contrast, this compound possesses a hydroxylated methine group at this position, which does not have the same propensity to deprotonate and act as a Michael donor under typical basic conditions.
Therefore, the following sections detail the well-documented applications of the closely related precursor, 3-oxo-3-phenylpropanenitrile, in the synthesis of the requested heterocyclic systems.
Applications of 3-Oxo-3-phenylpropanenitrile as a Building Block for Heterocycles
The versatility of 3-oxo-3-phenylpropanenitrile as a precursor in organic synthesis is demonstrated by its application in forming complex molecular architectures. Its ability to act as a nucleophile in Michael additions makes it a valuable tool for constructing polyfunctional intermediates that can be cyclized into a variety of heterocyclic rings.
Michael Addition Products and Subsequent Cyclizations
Research has extensively documented the reaction of 3-oxo-3-phenylpropanenitrile with linear conjugated enynones (1,5-diarylpent-2-en-4-yn-1-ones) in the presence of a base like sodium methoxide (B1231860). researchgate.netmdpi.comnih.gov This reaction proceeds via a regioselective Michael addition, where the carbanion generated from 3-oxo-3-phenylpropanenitrile attacks the double bond of the enynone. mdpi.com This conjugate addition leads to the formation of polyfunctional δ-diketones as a mixture of diastereomers. researchgate.netmdpi.comnih.gov
These δ-diketone products are stable intermediates that serve as valuable precursors for further synthetic transformations, particularly cyclization reactions to form heterocyclic compounds. researchgate.netmdpi.com
Table 1: Michael Addition of 3-Oxo-3-phenylpropanenitrile to Substituted Enynones This table summarizes the reaction of various 1,5-diarylpent-2-en-4-yn-1-ones with 3-oxo-3-phenylpropanenitrile to yield polyfunctional δ-diketones.
| Entry | Ar¹ Substituent | Ar² Substituent | Product Yield (%) | Reference |
| 1 | Phenyl | Phenyl | 85 | mdpi.com |
| 2 | 4-Tolyl | Phenyl | 89 | mdpi.com |
| 3 | 4-Methoxyphenyl | Phenyl | 98 | mdpi.com |
| 4 | 4-Chlorophenyl | Phenyl | 80 | mdpi.com |
| 5 | Phenyl | 4-Bromophenyl | 95 | mdpi.com |
| 6 | Phenyl | 4-Nitrophenyl | 98 | mdpi.com |
Precursor for Diverse Heterocyclic Compound Synthesis (e.g., Diazepines, Pyridines)
The synthetic utility of the δ-diketones formed from the Michael addition is highlighted by their conversion into medicinally relevant heterocyclic structures.
Diazepine (B8756704) Synthesis: The δ-diketone intermediates can be effectively converted into diazepine derivatives. Specifically, the reaction of these diketones with hydrazine (B178648) (N₂H₄) leads to a heterocyclization reaction, affording substituted 5,6-dihydro-4H-1,2-diazepines in good yields. researchgate.netmdpi.comnih.gov This transformation demonstrates a practical pathway to building the seven-membered diazepine ring system from the acyclic diketone precursor. researchgate.net
Pyridine (B92270) Synthesis: The δ-diketone intermediates, which are technically 2-benzoyl-5-oxopentanenitriles, are also precursors for substituted pyridines. In a notable example of transition-metal catalysis, these δ-dioxonitriles can react with arylboronic acids in the presence of a nickel catalyst. researchgate.net In this transformation, the cyano group of the original building block participates in the formation of the pyridine ring, showcasing a sophisticated cyclization strategy. researchgate.net The choice of base used during the initial Michael addition can also influence the final product, with strongly nucleophilic bases sometimes leading directly to pyridine structures. mdpi.com
Table 2: Heterocyclic Products Synthesized from δ-Diketone Intermediates This table illustrates the cyclization of the Michael addition products into different heterocyclic systems.
| Precursor | Reagent | Heterocyclic Product | Yield (%) | Reference |
| δ-Diketone (Ar¹, Ar² = Phenyl) | Hydrazine (N₂H₄) | 5,6-dihydro-4H-1,2-diazepine derivative | 83 | mdpi.com |
| δ-Dioxonitrile | Arylboronic Acid, Ni Catalyst | Substituted Pyridine | - | researchgate.net |
Derivatization Chemistry and Structural Analogues of 3s 3 Hydroxy 3 Phenylpropanenitrile
Synthesis of Functionalized β-Hydroxynitrile Derivatives
The hydroxyl and nitrile moieties of (3S)-3-hydroxy-3-phenylpropanenitrile can be selectively modified to yield a variety of functionalized derivatives. Common transformations include esterification of the alcohol, and hydrolysis or reduction of the nitrile.
One of the key derivatization methods is enzymatic kinetic resolution through transesterification. This process allows for the separation of enantiomers by selectively acylating one of them. For instance, racemic 3-hydroxy-3-phenylpropanenitrile (B18844) can be resolved using lipase (B570770) PS-C with vinyl acetate (B1210297) as the acylating agent. This reaction yields (R)-3-acetoxy-3-phenylpropanenitrile and unreacted (S)-3-hydroxy-3-phenylpropanenitrile, both with high enantiomeric excess. google.com Lipase from Pseudomonas fluorescens has also been effectively used for this kinetic resolution. nih.gov The resulting acetylated product can then be hydrolyzed back to the corresponding alcohol, preserving its stereochemical integrity. A mild alkaline hydrolysis using potassium carbonate in methanol (B129727) can de-acetylate (R)-3-acetoxy-3-phenylpropanenitrile to (R)-3-hydroxy-3-phenylpropanenitrile in high yield and with excellent enantiomeric excess.
The nitrile group can also undergo various transformations. For example, it can be hydrolyzed to a carboxylic acid. This can be achieved through biocatalytic methods using nitrilase enzymes, which offer high yields and stereospecificity. nih.gov The nitrile can also be reduced to a primary amine using reducing agents like lithium aluminum hydride. libretexts.org Conversely, the hydroxyl group can be oxidized to a ketone, yielding 3-oxo-3-phenylpropanenitrile.
| Derivative | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (%) |
| Acetylation (Kinetic Resolution) | Lipase PS-C, vinyl acetate | (R)-3-Acetoxy-3-phenylpropanenitrile and (S)-3-Hydroxy-3-phenylpropanenitrile | - | >99 for both |
| De-acetylation | K₂CO₃, Methanol, Room Temperature | (R)-3-Hydroxy-3-phenylpropanenitrile | 98 | >99 |
| Nitrile Hydrolysis (Biocatalytic) | Nitrilase | (S)-3-Hydroxy-3-phenylpropanoic acid | High | High |
| Nitrile Reduction | Lithium aluminum hydride (LiAlH₄) | (3S)-3-Amino-1-phenylpropan-1-ol | - | - |
| Alcohol Oxidation | Oxidizing agents (e.g., PCC, Swern oxidation) | (S)-3-Oxo-3-phenylpropanenitrile | - | - |
Comparative Stereoisomeric Studies and Enantioconvergent Routes
The synthesis of enantiomerically pure forms of 3-hydroxy-3-phenylpropanenitrile is of significant interest, particularly for pharmaceutical applications. Both (R)- and (S)-enantiomers can be accessed through various stereoselective methods, often starting from the prochiral precursor, 3-oxo-3-phenylpropanenitrile (benzoylacetonitrile).
Biocatalytic reduction of 3-oxo-3-phenylpropanenitrile is a highly effective method for producing either the (R)- or (S)-enantiomer with high optical purity. By selecting a suitable recombinant carbonyl reductase, it is possible to control the stereochemical outcome of the reduction, affording the desired β-hydroxynitrile in excellent yield and enantiomeric excess. nih.gov This enzymatic approach avoids the formation of byproducts that can occur with whole-cell biocatalysts. nih.gov
Asymmetric catalytic hydrogenation using chiral metal complexes, such as those based on rhodium or ruthenium, is another powerful strategy for the enantioselective reduction of 3-oxo-3-phenylpropanenitrile. These methods can provide access to either enantiomer with high selectivity, depending on the chiral ligand employed.
Enzymatic kinetic resolution of racemic 3-hydroxy-3-phenylpropanenitrile is also a widely used technique. As mentioned previously, lipases can selectively acylate one enantiomer, allowing for the separation of the two. For example, lipase from Pseudomonas fluorescens has been used to obtain the pure (S)-enantiomer, which is a key intermediate in the synthesis of fluoxetine. nih.gov
| Method | Starting Material | Catalyst/Enzyme | Product Enantiomer | Enantiomeric Excess (%) |
| Biocatalytic Reduction | 3-Oxo-3-phenylpropanenitrile | Recombinant Carbonyl Reductase | (R) or (S) | Excellent |
| Asymmetric Hydrogenation | 3-Oxo-3-phenylpropanenitrile | Chiral Rhodium or Ruthenium complexes | (R) or (S) | High |
| Enzymatic Kinetic Resolution | Racemic 3-Hydroxy-3-phenylpropanenitrile | Lipase from Pseudomonas fluorescens | (S) | High |
| Enzymatic Kinetic Resolution | Racemic 3-Hydroxy-3-phenylpropanenitrile | Lipase PS-C | (R)-acetate and (S)-alcohol | >99 |
Relationship to and Synthesis of Related Chiral β-Hydroxy Carbonyl Compounds (e.g., Ethyl 3-Hydroxy-3-phenylpropionate)
This compound is a precursor to other valuable chiral β-hydroxy carbonyl compounds, most notably β-hydroxy esters and carboxylic acids. The conversion of the nitrile functionality into a carboxylic acid or an ester expands its synthetic utility.
The direct hydrolysis of the nitrile group in this compound leads to the corresponding β-hydroxy carboxylic acid, (3S)-3-hydroxy-3-phenylpropanoic acid. This transformation can be efficiently catalyzed by nitrilase enzymes, which often proceed with high enantioselectivity. nih.gov
The synthesis of β-hydroxy esters, such as ethyl 3-hydroxy-3-phenylpropionate (B1262273), from β-hydroxynitriles can be achieved through acidic or basic hydrolysis of the nitrile to the carboxylic acid, followed by esterification. For instance, the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, can be employed. researchgate.net Racemic ethyl 3-hydroxy-3-phenylpropionate can be synthesized from intermediates like 3-hydroxy-3-phenylpropanenitrile. google.com The optically active forms of ethyl 3-hydroxy-3-phenylpropionate are also important pharmaceutical intermediates. google.com For example, (S)-ethyl 3-hydroxy-3-phenylpropionate is a useful intermediate in the synthesis of fluoxetine. google.com
The development of methods for the direct conversion of β-hydroxynitriles to β-hydroxy esters is an area of active research. These transformations are valuable as they provide access to a different class of chiral building blocks with broad applications in organic synthesis.
| Starting Compound | Target Compound | Transformation | Key Reagents/Methods |
| This compound | (3S)-3-Hydroxy-3-phenylpropanoic acid | Nitrile Hydrolysis | Nitrilase enzymes; Acid or base hydrolysis |
| (3S)-3-Hydroxy-3-phenylpropanoic acid | (S)-Ethyl 3-hydroxy-3-phenylpropionate | Esterification | Ethanol, acid catalyst (e.g., H₂SO₄) |
| 3-Hydroxy-3-phenylpropanenitrile | Ethyl 3-hydroxy-3-phenylpropionate | Multi-step synthesis | Hydrolysis followed by esterification |
Future Directions and Emerging Research Avenues for 3s 3 Hydroxy 3 Phenylpropanenitrile
Development of Novel Biocatalysts with Enhanced Enantioselectivity and Process Efficiency
The biocatalytic synthesis of chiral cyanohydrins is a well-established and highly effective method, primarily utilizing enzymes known as hydroxynitrile lyases (HNLs). rsc.orgnih.gov These enzymes catalyze the asymmetric addition of a cyanide group to a carbonyl compound, producing enantiomerically pure cyanohydrins. rsc.orgnih.gov Future research in this area is centered on the discovery and engineering of novel HNLs to improve reaction efficiency, stability, and enantioselectivity.
Hydroxynitrile lyases have been isolated from a wide variety of plant sources and microorganisms. ftb.com.hrresearchgate.net The quest for more robust and efficient enzymes for industrial biotechnology continues to drive the exploration of diverse biological sources, including arthropods, which represent a vast and largely untapped resource for new biocatalysts. researchgate.net
Key strategies for enhancing biocatalyst performance include:
Protein Engineering: Techniques like site-saturation mutagenesis are being applied to existing HNLs to create mutants with superior stability and activity under specific process conditions, such as low pH, which can suppress unwanted side reactions. rsc.org
Immobilization: Immobilizing enzymes on solid supports is a critical step for their application in industrial processes. rsc.org Immobilization facilitates catalyst separation and reuse, improves enzyme stability, and is essential for the development of continuous flow systems. nih.govrsc.org Research is exploring various immobilization materials and techniques, such as encapsulation in silicone-based spheres or covalent attachment to silica (B1680970) monoliths, to maximize enzyme loading and longevity. rsc.orgrsc.org
Stabilization with Additives: Recent studies have shown that ionic liquids can be used to stabilize immobilized lipases used in the kinetic resolution of racemic 3-hydroxy-3-phenylpropanenitrile (B18844), significantly enhancing process efficiency and enantiomeric excess. nih.govnih.gov
These advancements aim to create biocatalysts that are not only highly selective but also durable enough for cost-effective, large-scale industrial production.
| Approach | Description | Key Advantages | References |
|---|---|---|---|
| Enzyme Engineering (Mutagenesis) | Modification of the enzyme's amino acid sequence to improve its properties. | Increased stability, higher activity, and enhanced enantioselectivity under industrial conditions. | rsc.org |
| Enzyme Immobilization | Attaching enzymes to a solid support material. | Facilitates catalyst recycling, improves stability, enables use in flow reactors. | nih.govrsc.orgrsc.org |
| Use of Additives (e.g., Ionic Liquids) | Incorporating substances like ionic liquids into the reaction medium. | Enhances enzyme stability and can improve process efficiency and enantioselectivity. | nih.govnih.gov |
Integration of Flow Chemistry and Continuous Processing for Scalable Synthesis
The integration of biocatalysis with flow chemistry represents a significant leap forward for the scalable and safe synthesis of (3S)-3-hydroxy-3-phenylpropanenitrile and other chiral cyanohydrins. nih.govangelinifinechemicals.com Continuous flow systems, particularly when paired with immobilized enzymes, offer numerous advantages over traditional batch processing. mdpi.com
Batch synthesis often faces challenges such as long reaction times and diffusion limitations, which can lower output. rsc.org Continuous flow reactors circumvent these issues, leading to process intensification, waste reduction, and simplified catalyst reusability. rsc.orgnumberanalytics.com A key benefit of this approach is the ability to handle hazardous reagents like hydrogen cyanide (HCN) more safely by generating it in situ and consuming it immediately within the closed loop of the reactor. rsc.org
Researchers have successfully developed continuous flow processes using immobilized HNLs packed into columns or monolith microreactors. rsc.orgnih.govacs.orgacs.org In these systems, a solution containing the aldehyde substrate and a cyanide source is passed through the reactor, where the immobilized enzyme catalyzes the conversion to the chiral cyanohydrin. nih.govacs.org By controlling the flow rate, optimal reaction conditions can be achieved to yield the product with high throughput, high yield, and excellent enantiomeric excess. nih.govacs.org This methodology has been demonstrated for various aromatic aldehydes, proving its versatility. rsc.orgacs.org The combination of biocatalysis and continuous processing is a powerful strategy for developing efficient, safe, and scalable manufacturing processes for chiral active pharmaceutical ingredients (APIs). nih.govnumberanalytics.com
Advanced Spectroscopic and Crystallographic Techniques for Deeper Mechanistic Understanding
A fundamental understanding of the structure and catalytic mechanism of hydroxynitrile lyases is crucial for their rational design and engineering. Advanced analytical techniques, particularly X-ray crystallography, have been instrumental in elucidating the three-dimensional structures of various HNLs and their complexes with substrates or inhibitors. ftb.com.hrnih.govnih.gov
Crystallographic studies have revealed key features of HNL active sites, including the specific amino acid residues that form the catalytic triad (B1167595) (e.g., Ser-His-Asp) responsible for the enzyme's activity. scienceopen.comebi.ac.uk For example, the crystal structure of HNL from Passiflora edulis complexed with (R)-mandelonitrile showed how the substrate is positioned in the active site through hydrogen bonds with specific residues like His8 and Tyr30. nih.gov These structural insights explain the enzyme's stereoselectivity and provide a roadmap for targeted mutagenesis to alter or improve its function. nih.govscienceopen.com
By comparing the crystal structures of HNLs with opposite enantioselectivities, such as those from Arabidopsis thaliana (R-selective) and Hevea brasiliensis (S-selective), researchers can pinpoint the structural determinants responsible for stereochemical control. scienceopen.com This detailed mechanistic knowledge, gained through crystallographic and spectroscopic analysis, is indispensable for the development of next-generation biocatalysts for the synthesis of compounds like this compound.
| Enzyme/Complex | Technique | Key Finding | Reference |
|---|---|---|---|
| Hevea brasiliensis HNL (HbHNL) | X-ray Crystallography | Identified the Ser-His-Asp catalytic triad and the role of Lys236 in stabilizing the cyanide anion. | ebi.ac.uk |
| Passiflora edulis HNL (PeHNL) with (R)-mandelonitrile | X-ray Crystallography | Revealed the catalytic dyad of His8-Asn101 and the hydrogen bonding network that positions the substrate for R-selective synthesis. | nih.gov |
| Linum usitatissimum HNL (LuHNL) with cyanohydrins | X-ray Crystallography | Elucidated a decomposition mechanism involving a cyano-zinc complex in the active site. | nih.gov |
Exploration of New Synthetic Utility in Contemporary Drug Discovery and Agrochemical Development
Enantiomerically pure cyanohydrins, including this compound, are highly versatile chiral building blocks in organic synthesis. rsc.org Their two functional groups—the hydroxyl and the nitrile—can be readily converted into a wide array of other functionalities, making them valuable intermediates for the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. rsc.orglibretexts.orgd-nb.info
The synthetic utility of chiral cyanohydrins stems from their ability to be transformed into other important chiral molecules such as:
α-hydroxy acids d-nb.info
β-amino alcohols rsc.orgd-nb.info
α-hydroxy aldehydes and ketones rsc.orglibretexts.org
This compound is a key intermediate in the synthesis of important antidepressants, including the (S)-enantiomer of fluoxetine. nih.govnih.gov The demand for single-enantiomer drugs continues to grow, driven by the need for improved efficacy and reduced side effects, which in turn fuels the demand for high-purity chiral intermediates. nih.govresearchgate.net
The application of these building blocks extends to the agrochemical industry, where the biological activity of pesticides and herbicides is often dependent on their stereochemistry. rsc.orgacs.org The development of catalytic asymmetric methods to produce these chiral compounds is therefore of significant academic and industrial interest. acs.org As drug discovery and agrochemical research continue to advance, the exploration of new synthetic pathways originating from versatile chiral precursors like this compound will undoubtedly lead to the development of novel and more effective molecules. researchgate.netbuchler-gmbh.com
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : Compare - and -NMR shifts with computational predictions (e.g., DFT) to confirm configuration.
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) to separate enantiomers and quantify ee .
- Vibrational Circular Dichroism (VCD) : Resolve absolute configuration by matching experimental VCD spectra with simulated data from quantum chemical calculations .
How can researchers resolve contradictions in kinetic data for reactions involving this compound?
Q. Advanced Research Focus
- Statistical Analysis : Apply multivariate regression to identify outliers or confounding variables (e.g., trace moisture affecting reaction rates) .
- Mechanistic Probes : Use isotopic labeling (e.g., ) or kinetic isotope effects (KIE) to distinguish competing pathways (e.g., nucleophilic vs. radical mechanisms).
- Cross-Validation : Compare results across multiple analytical platforms (e.g., GC-MS vs. LC-UV) to rule out instrumental biases .
What mechanistic pathways explain the role of this compound in C–C bond-forming reactions?
Q. Advanced Research Focus
- Kinetic Studies : Perform time-resolved NMR to track intermediate formation (e.g., enolate or nitrile-stabilized carbanions).
- Computational Modeling : Use density functional theory (DFT) to map transition states and identify rate-determining steps .
- Stereoelectronic Analysis : Evaluate substituent effects (e.g., phenyl ring electron-donating/withdrawing groups) on reaction regioselectivity.
What are best practices for handling and storing this compound to prevent racemization?
Q. Basic Research Focus
- Storage Conditions : Store under inert atmosphere (N or Ar) at −20°C in amber vials to minimize light/heat-induced degradation .
- Handling Protocols : Use anhydrous solvents and gloveboxes to avoid hydrolysis of the nitrile group.
- Stability Testing : Periodically assess ee via chiral HPLC to detect racemization over time .
How does this compound function as a chiral building block in asymmetric catalysis?
Q. Advanced Research Focus
- Ligand Design : Incorporate the compound into phosphine or N-heterocyclic carbene (NHC) ligands to induce chirality in transition-metal catalysts.
- Dynamic Kinetic Resolution (DKR) : Study its use in enzymatic or organocatalytic systems for dynamic control of stereochemistry.
- Cross-Coupling Reactions : Explore Suzuki-Miyaura or Heck reactions to construct complex chiral architectures .
What computational tools predict the physicochemical properties of this compound?
Q. Advanced Research Focus
- QSAR/QSPR Modeling : Utilize platforms like CC-DPS to correlate molecular descriptors (e.g., logP, polar surface area) with solubility or reactivity .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., water vs. ionic liquids).
- Thermodynamic Databases : Cross-reference NIST data for enthalpy/entropy values in reaction equilibria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
